molecular formula C43H51NO13 B194024 10-Deacetylcephalomannine CAS No. 76429-85-1

10-Deacetylcephalomannine

Cat. No.: B194024
CAS No.: 76429-85-1
M. Wt: 789.9 g/mol
InChI Key: ADDGUHVEJPNWQZ-GJKIWTKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Deacetylcephalomannine, also known as 10-Deacetylpaclitaxel, is a derivative of paclitaxel, a well-known anticancer drug. It is isolated from the bark of yew trees, specifically from the species Taxus wallichiana. This compound is significant due to its ability to promote the polymerization of tubulin and inhibit the depolymerization of microtubules, which is crucial in cancer treatment .

Mechanism of Action

Target of Action

10-Deacetyltaxol B, a taxane derivative isolated from Taxus wallichiana Zucc , primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

10-Deacetyltaxol B promotes the polymerization of tubulin , the building block of microtubules, and inhibits the depolymerization of microtubules induced by cold or calcium ions in vitro . This action stabilizes the microtubules, preventing them from disassembling, which is necessary for cell division .

Biochemical Pathways

The primary biochemical pathway affected by 10-Deacetyltaxol B is the cell cycle . By stabilizing microtubules, 10-Deacetyltaxol B disrupts the normal function of the mitotic spindle, an apparatus of microtubules that segregates chromosomes during cell division . This disruption leads to cell cycle arrest, preventing the cell from dividing .

Pharmacokinetics

It’s known that the compound can be bio-converted into taxol, a well-known anticancer drug . This conversion process involves de-glycosylation and acetylation . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 10-Deacetyltaxol B.

Result of Action

The stabilization of microtubules by 10-Deacetyltaxol B leads to the arrest of the cell cycle, preventing cell division . This action exhibits cytotoxicity in human glial and neuroblastoma cell lines , making 10-Deacetyltaxol B a potential candidate for cancer treatment.

Action Environment

The action of 10-Deacetyltaxol B can be influenced by various environmental factors. For instance, the bioconversion of 7-β-xylosyl-10-deacetyltaxol into 10-Deacetyltaxol B for semi-synthesis of paclitaxel was optimized in a study, considering factors like the amount of freeze-dried cells, dimethyl sulfoxide concentration, addition of antifoam supplement, and substrate concentration . These factors can significantly affect the conversion efficiency and yield of 10-Deacetyltaxol B .

Biochemical Analysis

Biochemical Properties

10-Deacetyltaxol B interacts with various enzymes, proteins, and other biomolecules. One key enzyme it interacts with is 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) of Taxus . DBAT plays a crucial role in the conversion of 10-Deacetyltaxol B into Taxol . The nature of these interactions involves the catalytic efficiency of DBAT towards 10-Deacetyltaxol B, which is improved through mutagenesis .

Cellular Effects

10-Deacetyltaxol B has significant effects on various types of cells and cellular processes. It influences cell function by promoting tubulin assembly into microtubules and preventing their disassembly . This action has a profound impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 10-Deacetyltaxol B involves its conversion into Taxol by de-glycosylation and acetylation . This process is facilitated by the enzyme DBAT, which has been genetically modified to increase its catalytic efficiency towards 10-Deacetyltaxol B . The binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are all part of this complex mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10-Deacetyltaxol B change over time. It has been observed that the yield of 10-Deacetyltaxol B reached 10.58 g/L in 1 L volume with 15 g/L 7-b-xylosyl-10-deacetyltaxol . This indicates the product’s stability and long-term effects on cellular function in in vitro studies.

Metabolic Pathways

10-Deacetyltaxol B is involved in the Taxol biosynthetic pathway . It interacts with enzymes such as DBAT and undergoes processes like de-glycosylation and acetylation to be converted into Taxol . This could also include any effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Deacetylcephalomannine can be synthesized through the bioconversion of 7-β-xylosyl-10-deacetyltaxol. This process involves the use of recombinant yeast with a glycoside hydrolase gene from Lentinula edodes. The bioconversion is optimized with specific conditions such as the amount of freeze-dried cells, dimethyl sulfoxide concentration, and the addition of antifoam supplements .

Industrial Production Methods: The industrial production of this compound involves high-cell-density fermentation using engineered yeast. The process includes glycerol fed-batch culture and optimization of reaction conditions to achieve high conversion efficiencies. The yield of this compound can reach up to 10.58 g/L in a 1 L volume with 15 g/L 7-β-xylosyl-10-deacetyltaxol .

Chemical Reactions Analysis

Types of Reactions: 10-Deacetylcephalomannine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions include various

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H51NO13/c1-8-22(2)37(50)44-31(25-15-11-9-12-16-25)33(48)39(52)55-27-20-43(53)36(56-38(51)26-17-13-10-14-18-26)34-41(7,35(49)32(47)30(23(27)3)40(43,5)6)28(46)19-29-42(34,21-54-29)57-24(4)45/h8-18,27-29,31-34,36,46-48,53H,19-21H2,1-7H3,(H,44,50)/b22-8+/t27-,28-,29+,31-,32+,33+,34-,36-,41+,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDGUHVEJPNWQZ-GJKIWTKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H51NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312667
Record name 10-Deacetylcephalomannine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

789.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76429-85-1
Record name 10-Deacetylcephalomannine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76429-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Deacetyltaxol B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076429851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Deacetylcephalomannine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76429-85-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Deacetylcephalomannine
Reactant of Route 2
10-Deacetylcephalomannine
Reactant of Route 3
10-Deacetylcephalomannine
Reactant of Route 4
10-Deacetylcephalomannine
Reactant of Route 5
10-Deacetylcephalomannine
Reactant of Route 6
10-Deacetylcephalomannine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.